Z-L-alanyl-L-glutamine
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Overview
Description
Z-L-alanyl-L-glutamine is a dipeptide consisting of the amino acids alanine and glutamine. It is widely used in dietary supplementation, parenteral nutrition, and cell culture due to its stability and solubility . This compound is particularly valuable because it can withstand sterilization procedures and has a high solubility compared to glutamine alone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-L-alanyl-L-glutamine can be synthesized through various methods, including chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis . One common method involves the use of L-alanine methyl ester hydrochloride and L-glutamine as substrates in the presence of α-amino acid ester acyltransferase. The reaction is carried out at a pH of 7.0-9.0 and a temperature of 20-40°C .
Industrial Production Methods
Industrial production of this compound often employs metabolically engineered strains of Escherichia coli. These strains are modified to over-express specific enzymes and inactivate certain peptidases to enhance the yield of the compound . Immobilized cells are also used to improve stability and efficiency in continuous production processes .
Chemical Reactions Analysis
Types of Reactions
Z-L-alanyl-L-glutamine primarily undergoes hydrolysis, where it is broken down into its constituent amino acids, alanine and glutamine . This reaction is particularly important in cell culture, where the compound is used as a stable source of glutamine .
Common Reagents and Conditions
The hydrolysis of this compound typically occurs in aqueous solutions and can be catalyzed by various enzymes. The reaction conditions are generally mild, with neutral pH and moderate temperatures .
Major Products
The major products of the hydrolysis reaction are L-alanine and L-glutamine . These amino acids are essential nutrients for cells and play crucial roles in various metabolic processes .
Scientific Research Applications
Z-L-alanyl-L-glutamine has a wide range of applications in scientific research:
Mechanism of Action
Z-L-alanyl-L-glutamine exerts its effects primarily through its breakdown into L-glutamine and L-alanine. L-glutamine plays a significant role in cellular metabolism, immune regulation, and maintaining intestinal function . It is involved in various biochemical pathways, including protein synthesis, cell proliferation, and nitrogen metabolism .
Comparison with Similar Compounds
Similar Compounds
L-glutamine: A free amino acid that is less stable and has lower solubility compared to Z-L-alanyl-L-glutamine.
Glycyl-L-glutamine: Another dipeptide that is used in clinical practice but has different stability and solubility properties.
Uniqueness
This compound is unique due to its high solubility, stability under sterilization conditions, and ability to provide a steady supply of glutamine in cell culture . These properties make it superior to free L-glutamine and other dipeptides in various applications .
Properties
Molecular Formula |
C16H21N3O6 |
---|---|
Molecular Weight |
351.35 g/mol |
IUPAC Name |
5-amino-5-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23) |
InChI Key |
HJZNKZNHXJQTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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